molecular formula C10H12N2 B12967750 (S)-4-(1-Aminopropyl)benzonitrile

(S)-4-(1-Aminopropyl)benzonitrile

Cat. No.: B12967750
M. Wt: 160.22 g/mol
InChI Key: MWEWYRJYYFSLKU-JTQLQIEISA-N
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Description

(S)-4-(1-Aminopropyl)benzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminopropyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzonitrile.

    Grignard Reaction: The 4-bromobenzonitrile undergoes a Grignard reaction with isopropylmagnesium bromide to form the corresponding intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(S)-4-(1-Aminopropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminopropyl)benzonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminopropyl)benzonitrile
  • ®-3-(1-Aminopropyl)benzonitrile
  • ®-4-(1-Aminopropyl)benzonitrile

Uniqueness

(S)-4-(1-Aminopropyl)benzonitrile is unique due to its specific chiral configuration and substitution pattern on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-[(1S)-1-aminopropyl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6,10H,2,12H2,1H3/t10-/m0/s1

InChI Key

MWEWYRJYYFSLKU-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C#N)N

Canonical SMILES

CCC(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

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